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Compound of Interest

Compound Name: Trisulfane

Cat. No.: B228730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties

of dialkyl trisulfides. It is designed to serve as a valuable resource for researchers, scientists,

and professionals involved in drug development and other fields where the characterization of

these sulfur-containing compounds is crucial. This document details the characteristic

spectroscopic signatures of dialkyl trisulfides as observed through Nuclear Magnetic

Resonance (NMR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass

Spectrometry (MS). Detailed experimental protocols, quantitative data summaries, and

visualizations of relevant signaling pathways are provided to facilitate a deeper understanding

and practical application of this knowledge.

Quantitative Spectroscopic Data
The following tables summarize key quantitative data from various spectroscopic analyses of

common dialkyl trisulfides.

¹H NMR Chemical Shifts (δ, ppm)
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Compound Alkyl Protons Solvent Reference

Dimethyl trisulfide 2.41 (s) CDCl₃ [1]

Diethyl trisulfide
1.35 (t, 3H), 2.85 (q,

2H)
CDCl₃ [2]

Dipropyl trisulfide
0.99 (t, 3H), 1.70

(sext, 2H), 2.80 (t, 2H)
CDCl₃ [3]

Dibutyl trisulfide

0.92 (t, 3H), 1.43

(sext, 2H), 1.65 (quint,

2H), 2.82 (t, 2H)

CDCl₃ [4]

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and

instrument.

¹³C NMR Chemical Shifts (δ, ppm)
Compoun
d

Cα Cβ Cγ Cδ Solvent
Referenc
e

Dimethyl

trisulfide
24.5 - - - CDCl₃ [1]

Diethyl

trisulfide
33.1 14.6 - - CDCl₃ [5]

Dipropyl

trisulfide
40.5 22.8 13.2 - CDCl₃ [3]

Dibutyl

trisulfide
38.2 31.3 22.0 13.7 CDCl₃ [4]

Note: Chemical shifts are relative to TMS at 0 ppm.

Raman Spectroscopy: S-S Stretching Frequencies (ν,
cm⁻¹)
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Compound
S-S Stretching
Frequency (cm⁻¹)

Phase Reference

Dimethyl trisulfide ~488, ~510 Liquid [6][7]

Diethyl disulfide* ~510 Liquid [8]

Dialkyl trisulfides

(general)
480 - 520 Not specified [9]

Data for diethyl disulfide is included for comparison, as specific data for diethyl trisulfide is less

common. The S-S stretching frequencies in trisulfides are expected in a similar range.

UV-Vis Spectroscopy: Absorption Maxima (λ_max, nm)
Compound λ_max (nm) Solvent Reference

Dimethyl trisulfide ~250 Not specified [10]

Dipropyl disulfide* ~251 Not specified [11]

General Dialkyl

trisulfides
~250-260 Not specified [12]

Data for dipropyl disulfide is provided as a close structural analog. The UV absorption of dialkyl

polysulfides is characterized by a broad band in this region.

Mass Spectrometry: Key Fragments (m/z)
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Compound
Molecular Ion
(M⁺)

Key Fragment
Ions (m/z)

Ionization
Method

Reference

Dimethyl

trisulfide
126

94 ([M-S]⁺), 79

([CH₃S₂]⁺), 62

([M-S₂]⁺), 47

([CH₃S]⁺)

EI [1][13]

Diethyl trisulfide 154

122 ([M-S]⁺), 93

([C₂H₅S₂]⁺), 61

([C₂H₅S]⁺)

EI [6][14]

Dipropyl trisulfide 182

150 ([M-S]⁺),

107 ([C₃H₇S₂]⁺),

75 ([C₃H₇S]⁺)

EI [15]

Fragmentation patterns can vary with the ionization energy and instrument type.

Experimental Protocols
This section provides detailed methodologies for the key spectroscopic techniques used in the

characterization of dialkyl trisulfides.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

dialkyl trisulfides.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of the dialkyl trisulfide sample in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
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Ensure the sample is fully dissolved and the solution is homogeneous.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal resolution.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and minimize peak broadening.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds to ensure

quantitative data for all carbon types, and a larger number of scans (e.g., 1024 or more)

due to the low natural abundance of ¹³C.[13][16]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Reference the spectrum to the TMS signal at 0.00 ppm.

Perform baseline correction to ensure accurate integration of the signals.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Raman Spectroscopy
Objective: To identify the characteristic vibrational modes of dialkyl trisulfides, particularly the

sulfur-sulfur (S-S) stretching frequency.

Methodology:

Sample Preparation:

For liquid samples, place a small amount of the neat dialkyl trisulfide in a glass capillary

tube or on a microscope slide.

For solid samples, the material can be analyzed directly as a powder.

Instrument Setup:

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785

nm).

Calibrate the spectrometer using a known standard (e.g., silicon).

Focus the laser beam onto the sample.

Data Acquisition:

Acquire the Raman spectrum over a relevant spectral range, typically from 100 cm⁻¹ to

3500 cm⁻¹.

The S-S stretching vibrations for trisulfides are expected in the 480-520 cm⁻¹ region.[9]

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while

avoiding sample degradation.

Data Processing:

Perform baseline correction to remove any background fluorescence.

Identify and label the characteristic Raman bands, paying close attention to the S-S and

C-S stretching regions.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of dialkyl trisulfides.

Methodology:

Sample Preparation:

Prepare a dilute solution of the dialkyl trisulfide in a UV-transparent solvent (e.g., hexane,

ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in

the range of 0.1 to 1.0 AU.

Prepare a blank solution containing only the solvent.

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Set the wavelength range for scanning, typically from 200 nm to 400 nm.

Data Acquisition:

Record a baseline spectrum with the blank solution in both the sample and reference

cuvettes.

Replace the blank in the sample cuvette with the sample solution.

Record the absorption spectrum of the sample.

Data Analysis:

Identify the wavelength of maximum absorbance (λ_max).

If the concentration and path length are known, the molar absorptivity (ε) can be

calculated using the Beer-Lambert law (A = εcl).

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To separate and identify volatile dialkyl trisulfides and to characterize their

fragmentation patterns.

Methodology:

Sample Preparation:

Dilute the dialkyl trisulfide sample in a volatile organic solvent (e.g., hexane or

dichloromethane).

For complex matrices, a prior extraction step (e.g., solid-phase microextraction or liquid-

liquid extraction) may be necessary.

GC-MS System and Parameters:

Gas Chromatograph (GC):

Injector: Split/splitless injector, typically operated in split mode with a high split ratio

(e.g., 50:1) to prevent column overloading. Injector temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable for separating dialkyl trisulfides.

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[17]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.
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Transfer Line Temperature: 280 °C.

Data Analysis:

Identify the peak corresponding to the dialkyl trisulfide based on its retention time.

Analyze the mass spectrum of the peak to identify the molecular ion and characteristic

fragment ions.

Compare the obtained mass spectrum with library spectra for confirmation.

Signaling Pathways and Experimental Workflows
Dialkyl trisulfides, particularly diallyl trisulfide (DATS) found in garlic, have been shown to

modulate various cellular signaling pathways, making them of great interest in drug

development, especially in cancer research.

Diallyl Trisulfide (DATS) and Apoptosis Induction
DATS is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the

intrinsic and extrinsic apoptotic pathways.
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Diallyl Trisulfide (DATS)
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Diallyl Trisulfide (DATS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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